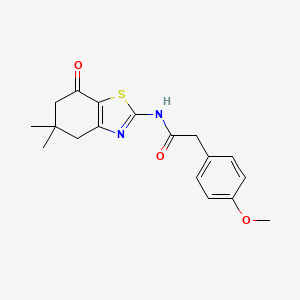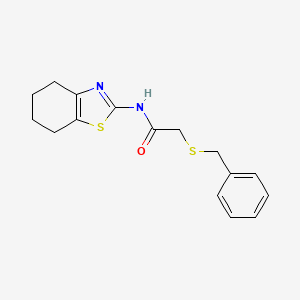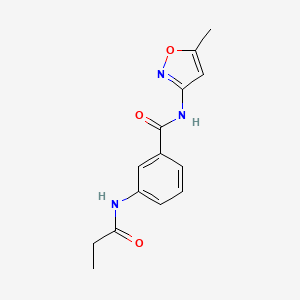![molecular formula C28H27NO3 B11175286 2,2,4-Trimethyl-1-[(2-methylphenyl)carbonyl]-1,2-dihydroquinolin-6-yl 2-methylbenzoate](/img/structure/B11175286.png)
2,2,4-Trimethyl-1-[(2-methylphenyl)carbonyl]-1,2-dihydroquinolin-6-yl 2-methylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,4-trimethyl-1-(2-methylbenzoyl)-1,2-dihydroquinolin-6-yl 2-methylbenzoate is a complex organic compound with a unique structure that includes a quinoline core, multiple methyl groups, and benzoyl esters
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4-trimethyl-1-(2-methylbenzoyl)-1,2-dihydroquinolin-6-yl 2-methylbenzoate typically involves multiple steps. One common method includes the benzoylation of 2,2,4-trimethyl-1,3-pentanediol in the presence of a tertiary amine such as pyridine . The reaction conditions often require controlled temperatures and specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2,2,4-trimethyl-1-(2-methylbenzoyl)-1,2-dihydroquinolin-6-yl 2-methylbenzoate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using halogens or other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogens, hydroxides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce various alcohols or hydrocarbons.
Scientific Research Applications
2,2,4-trimethyl-1-(2-methylbenzoyl)-1,2-dihydroquinolin-6-yl 2-methylbenzoate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Mechanism of Action
The mechanism by which 2,2,4-trimethyl-1-(2-methylbenzoyl)-1,2-dihydroquinolin-6-yl 2-methylbenzoate exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2,2,4-trimethyl-1,3-pentanediol: A related compound with similar structural features but different functional groups.
2,2,4-trimethyl-1,3-pentanediol monoisobutyrate: Another similar compound used in various industrial applications.
Uniqueness
What sets 2,2,4-trimethyl-1-(2-methylbenzoyl)-1,2-dihydroquinolin-6-yl 2-methylbenzoate apart is its unique combination of a quinoline core with multiple methyl and benzoyl groups, providing distinct chemical and physical properties that are valuable in specific research and industrial contexts.
Properties
Molecular Formula |
C28H27NO3 |
|---|---|
Molecular Weight |
425.5 g/mol |
IUPAC Name |
[2,2,4-trimethyl-1-(2-methylbenzoyl)quinolin-6-yl] 2-methylbenzoate |
InChI |
InChI=1S/C28H27NO3/c1-18-10-6-8-12-22(18)26(30)29-25-15-14-21(16-24(25)20(3)17-28(29,4)5)32-27(31)23-13-9-7-11-19(23)2/h6-17H,1-5H3 |
InChI Key |
LCJRTPKZCDYIDW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2C3=C(C=C(C=C3)OC(=O)C4=CC=CC=C4C)C(=CC2(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-4-methoxybenzamide](/img/structure/B11175204.png)
![N-[(2-methoxyphenyl)methyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B11175210.png)
![2,2,4,7-Tetramethyl-6-([1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1,2,3,4-tetrahydroquinoline](/img/structure/B11175211.png)

![N-{4-[benzyl(methyl)sulfamoyl]phenyl}-1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11175233.png)
![4-[(3,5-Dimethylpiperidin-1-yl)carbonyl]-1-[2-(4-fluorophenyl)ethyl]pyrrolidin-2-one](/img/structure/B11175240.png)

![4'-amino-6'-[(2,4-dichlorophenyl)amino]-1-methyl-5'H-spiro[indole-3,2'-[1,3,5]triazin]-2(1H)-one](/img/structure/B11175245.png)
![N-(naphthalen-1-yl)-2-[2-oxo-1-(pyridin-2-ylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide](/img/structure/B11175246.png)
![N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2-phenoxybutanamide](/img/structure/B11175252.png)
![2-[(3-Methoxypropyl)amino]-4-methylpyrimidine-5-carboxylic acid](/img/structure/B11175263.png)
![6-[(4-benzylpiperazin-1-yl)methyl]-N-(2,5-dimethoxyphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B11175265.png)

![9-(4-methoxyphenyl)-4-(oxolan-2-ylmethyl)-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaene](/img/structure/B11175276.png)
